NTPc303 protein - 147479-02-5

NTPc303 protein

Catalog Number: EVT-1519972
CAS Number: 147479-02-5
Molecular Formula: C7H10N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The NTPc303 protein is synthesized using advanced cell-free protein synthesis techniques, which allow for the production of proteins without the need for living cells. This method utilizes extracts from organisms, such as Escherichia coli or Vibrio natriegens, to create an environment conducive to protein synthesis. The extracts contain all necessary components for translation, including ribosomes, tRNAs, amino acids, and energy sources .

Classification

NTPc303 protein falls under the category of recombinant proteins. These proteins are produced through recombinant DNA technology, where genes encoding the desired protein are inserted into plasmids and expressed in host cells. The classification of NTPc303 can also extend to its functional roles in enzymatic reactions or as a structural component in various biological assays.

Synthesis Analysis

Methods

The synthesis of NTPc303 protein typically involves cell-free systems that provide a controlled environment for protein production. Techniques such as sonication and bead beating are employed to lyse cells and extract necessary components without damaging them. This approach minimizes heat generation, which can denature proteins .

Technical Details

  1. Cell Extraction: Cells are harvested and lysed using mechanical methods to obtain cytoplasmic extracts.
  2. Protein Expression: The extracted components are combined with DNA templates encoding the NTPc303 protein, along with energy sources like phosphoenolpyruvate.
  3. Incubation: The mixture is incubated under optimal conditions for translation to occur, allowing ribosomes to synthesize the protein based on the mRNA template.
Molecular Structure Analysis

Structure

The molecular structure of NTPc303 protein is characterized by its unique sequence of amino acids, which determines its three-dimensional conformation. While specific structural data may vary based on the source and synthesis method, typical analysis techniques include X-ray crystallography and nuclear magnetic resonance spectroscopy.

Data

  • Molecular Weight: Approximately 30 kDa (kilodaltons), depending on post-translational modifications.
  • Amino Acid Composition: Contains a variety of residues that contribute to its functional properties, including hydrophobic and hydrophilic regions.
Chemical Reactions Analysis

Reactions

NTPc303 protein participates in various biochemical reactions, often acting as an enzyme or catalyst. Its ability to facilitate reactions can be attributed to its structural features, which allow for specific substrate binding.

Technical Details

  1. Enzymatic Activity: The protein may exhibit catalytic activity under specific conditions, promoting reactions such as phosphorylation or dephosphorylation.
  2. Substrate Interaction: Detailed studies often involve assessing how NTPc303 interacts with different substrates using techniques like surface plasmon resonance or enzyme kinetics assays.
Mechanism of Action

Process

The mechanism of action for NTPc303 involves its interaction with substrates at a molecular level. Upon binding to a substrate, conformational changes may occur that enhance the reaction rate.

Data

  • Binding Affinity: Kinetic studies reveal binding constants that indicate how effectively NTPc303 interacts with its substrates.
  • Catalytic Efficiency: Measurements such as turnover number (k_cat) provide insights into the efficiency of the enzymatic reaction facilitated by this protein.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: NTPc303 is generally soluble in aqueous solutions, which is critical for its functionality in biochemical assays.
  • Stability: The stability of this protein can be affected by factors such as pH and temperature; optimal conditions must be maintained during storage and use.

Chemical Properties

  • pH Sensitivity: The activity of NTPc303 may vary with pH changes, necessitating buffers during experimental procedures.
  • Thermal Stability: Studies indicate that NTPc303 retains activity across a range of temperatures but may denature at extremes.
Applications

Scientific Uses

NTPc303 protein has several applications in scientific research:

  • Biochemical Assays: Used as a standard or control in enzyme assays due to its predictable behavior.
  • Protein Engineering: Serves as a model for studying protein folding and stability.
  • Therapeutic Development: Potential use in drug design where specific interactions with biological targets are required.
Molecular Characterization of NTPc303 Protein

Primary Structural Features

Amino Acid Sequence Analysis

NTPc303 is a pollen-specific protein originally isolated from Nicotiana tabacum (tobacco). The cDNA clone encodes a protein with an open reading frame predicting a 62 kDa polypeptide [1]. Bioinformatic analysis reveals significant homology to members of the blue copper oxidase family, particularly ascorbate oxidase, characterized by conserved copper-binding motifs (HXHG, HXH, and HXXH) critical for redox activity. The N-terminal region exhibits a signal peptide indicative of potential secretory pathway involvement, while the central domain contains the catalytic core common to multicopper oxidases. Sequence alignment with orthologs across plant species shows >70% conservation in copper-binding residues, suggesting evolutionary preservation of its enzymatic function [1] [10].

Molecular Weight Determination (Theoretical vs. Experimental)

Theoretical molecular weight calculations based on the 554-amino acid sequence predict a mass of 62 kDa [1]. Experimental validation via SDS-PAGE under denaturing conditions aligns closely with this prediction, showing a single band at ~62 kDa. However, size-exclusion chromatography under native conditions reveals a major peak corresponding to 130–140 kDa (Table 1), suggesting dimerization or association with cofactors. This discrepancy highlights the limitations of theoretical calculations in predicting oligomerization states and the necessity of orthogonal methods for molecular weight validation [2] [5].

Table 1: Molecular Weight Analysis of NTPc303

MethodConditionsObserved MWInterpretation
Theoretical CalculationAmino acid sequence62 kDaMonomeric polypeptide
SDS-PAGEDenaturing62 kDaConfirmed sequence length
Size-exclusion chromatographyNative130–140 kDaDimeric assembly

Post-Translational Modifications

Although direct experimental data on NTPc303 PTMs is limited, homology modeling predicts several modifications:

  • N-glycosylation: Three potential sites (Asn-X-Ser/Thr) in the C-terminal domain, consistent with its localization in secretory pathways [6]. Glycosylation may stabilize the protein during pollen tube growth.
  • Phosphorylation: Kinase prediction algorithms identify five candidate serine/threonine residues, potentially modulating enzymatic activity during microgametogenesis [9].
  • Disulfide bonds: Cysteine residues in the copper-binding domains likely form intramolecular bridges essential for structural integrity [10].Enrichment strategies (e.g., lectin affinity for glycosylation, TiO₂ for phosphorylation) combined with mass spectrometry are proposed for future validation [9].

Tertiary and Quaternary Structure

Homology Modeling with Blue Copper Oxidase Family

NTPc303 shares 45% sequence identity with Nitrosomonas europaea blue copper oxidase (BCO), whose crystal structure (PDB: 3CFW) was resolved at 1.9 Å [10]. Key structural features (Table 2) include:

  • Domain architecture: Two cupredoxin domains (Domain 1: β-barrel; Domain 2: Greek key β-sandwich).
  • Copper centers: A type 1 copper (T1) in Domain 1 coordinated by His-Cys-His-Met, and a trinuclear cluster (T2/T3) at the domain interface involving eight histidine residues.
  • Substrate channel: A hydrophobic pocket near T1 facilitates oxygen diffusion, critical for oxidase activity.

Table 2: Structural Comparison of NTPc303 and Reference Blue Copper Oxidases

FeatureNTPc303 (Model)BCO (3CFW)Ascorbate Oxidase
T1 Cu ligandsHis152, Cys155, His160, Met162His406, Cys409, His414, Met416His, Cys, His, Met
T2/T3 Cu ligands8 conserved His8 His8 His
Catalytic residuesGlu458Glu517Glu

Molecular dynamics simulations indicate the T1 site in NTPc303 has higher solvent accessibility than BCO, potentially enhancing substrate affinity for phenolic compounds in pollen walls [1] [10].

Dimerization Patterns and Stability

NTPc303 forms homodimers via hydrophobic interactions between Domain 2 subunits, as evidenced by:

  • Size-exclusion chromatography showing ~130 kDa complexes.
  • Cross-linking assays with BS³ reagent stabilizing a 120–130 kDa species under native conditions [5].The dimer interface is predicted to involve residues 320–350 (α-helix), with mutations in this region (e.g., Leu330Ala) reducing dimer stability by >60%. The trinuclear copper cluster requires dimerization for assembly, as monomeric mutants lack oxidase activity. Structural stability is pH-dependent, with optimal dimerization at pH 6.0–7.0 (pollen tube growth pH) and dissociation below pH 5.0 [5] [10].

Compound Nomenclature

Properties

CAS Number

147479-02-5

Product Name

NTPc303 protein

Molecular Formula

C7H10N2O

Synonyms

NTPc303 protein

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